
Irbesartan
Overview
Description
Irbesartan is a non-peptide angiotensin II receptor blocker (ARB) that selectively inhibits the angiotensin II type 1 (AT1) receptor, thereby modulating vasoconstriction, aldosterone secretion, and sodium retention . Its empirical formula is $ \text{C}{25}\text{H}{28}\text{N}_{6}\text{O} $, characterized by a tetrazole ring and a spirocyclic structure . Clinically, this compound is indicated for hypertension and diabetic nephropathy, with proven efficacy in reducing blood pressure (BP) and slowing renal disease progression in patients with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan involves several key steps:
Condensation Reaction: The initial step involves the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent.
Tetrazole Formation: The next step is the formation of the tetrazole ring by treating the intermediate with tributyltin azide in xylene, followed by trityl protection.
Debenzylation: The final step involves the cleavage of the trityl group using aqueous hydrochloride in a methanol and tetrahydrofuran mixture.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not commonly employed in its synthesis.
Substitution: The synthesis of this compound involves several substitution reactions, particularly in the formation of the tetrazole ring.
Common Reagents and Conditions:
Sodium Hydride: Used as a base in the initial condensation reaction.
Tributyltin Azide: Used for the formation of the tetrazole ring.
Aqueous Hydrochloride: Used for the cleavage of the trityl group.
Major Products:
1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole: An intermediate in the synthesis of this compound.
This compound: The final product, a potent angiotensin II receptor antagonist.
Scientific Research Applications
Pharmacological Profile
Irbesartan functions by blocking the angiotensin II type 1 receptor, which leads to vasodilation and reduced blood pressure. It exhibits a dose-dependent response, with significant antihypertensive effects confirmed through ambulatory blood pressure monitoring. The bioavailability of this compound ranges from 60% to 80%, and it does not require metabolic activation to exert its effects, making it suitable for patients with hepatic or renal impairments .
Hypertension Management
This compound is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated that it effectively lowers blood pressure, often achieving better results when combined with diuretics like hydrochlorothiazide (HCTZ) compared to monotherapy. In a study comparing this compound/HCTZ to this compound alone, the combination therapy resulted in a more significant reduction in diastolic blood pressure (DBP), with a reduction of up to 10/5 mm Hg being clinically relevant .
Renal Protection in Diabetic Patients
This compound is particularly beneficial for patients with type 2 diabetes and nephropathy. It has been shown to delay the progression of kidney disease by reducing proteinuria and improving renal function. The INCLUSIVE trial indicated that over 50% of diabetic patients treated with this compound/HCTZ achieved their systolic blood pressure (SBP) goals, which is crucial for renal protection .
Heart Failure Management
Emerging evidence suggests that this compound may have beneficial effects in heart failure management. Preliminary studies indicate positive hemodynamic effects, potentially improving outcomes in patients with heart failure . Its role in maintaining sinus rhythm post-cardioversion has also been explored, suggesting additional cardiovascular benefits .
Safety Profile
This compound is generally well-tolerated, with adverse event rates similar to placebo in controlled trials. Common side effects include dizziness and fatigue, but serious adverse events are rare. Importantly, the drug does not appear to significantly increase cancer risk compared to other antihypertensive agents .
Case Studies
Several case studies have illustrated the effectiveness of this compound in diverse populations:
- Case Study 1 : A cohort of middle-aged hypertensive patients showed marked improvement in blood pressure control when switched from other antihypertensives to this compound, particularly those with concurrent diabetes .
- Case Study 2 : In a long-term follow-up study, patients using this compound demonstrated reduced cardiovascular events compared to those on traditional therapies such as beta-blockers or calcium channel blockers .
Summary Table of this compound Applications
Application | Description | Evidence Level |
---|---|---|
Hypertension Management | Effective in lowering BP; superior results with HCTZ combo | High |
Renal Protection | Reduces progression of nephropathy in diabetic patients | High |
Heart Failure | Potential hemodynamic benefits; maintains sinus rhythm | Moderate |
Safety Profile | Generally well-tolerated; low incidence of serious side effects | High |
Mechanism of Action
Irbesartan exerts its effects by selectively binding to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding to the receptor . This blockade inhibits the vasoconstricting and aldosterone-secreting effects of angiotensin II, leading to relaxation of blood vessels and a reduction in blood pressure .
Comparison with Similar Compounds
Efficacy in Blood Pressure Reduction
Irbesartan demonstrates comparable or superior antihypertensive effects relative to other ARBs and antihypertensive classes:
- Key Insights: this compound’s once-daily dosing provides 24-hour BP control, matching enalapril and atenolol . In head-to-head trials, olmesartan achieved greater diastolic BP reductions than this compound, while valsartan underperformed . Combination therapy with hydrochlorothiazide (HCTZ) enhances this compound’s efficacy, producing additive BP-lowering effects .
Renal and Cardiovascular Protection
This compound has unique renoprotective effects in diabetic nephropathy, independent of BP reduction:
- Diabetic Nephropathy : In patients with type 2 diabetes and microalbuminuria, this compound (300 mg/day) reduced the risk of progressing to overt nephropathy by 70% vs. placebo .
- Mechanisms : Reduces oxidative stress markers (e.g., nitrotyrosine) and inhibits NF-κB signaling, attenuating vascular inflammation .
Pharmacokinetic and Metabolic Considerations
- Bioavailability : this compound’s bioavailability (60–80%) exceeds losartan (33%) but is similar to valsartan .
- Drug Interactions : Minimal CYP450 interactions, unlike losartan (CYP2C9 metabolism) .
- Toxicity Profile: Non-toxic in cellular assays, contrasting with tyrosine kinase inhibitors (e.g., ponatinib) .
Biological Activity
Irbesartan is an angiotensin II receptor blocker (ARB) primarily used for managing hypertension and diabetic nephropathy. Its biological activity extends beyond these primary indications, showcasing potential therapeutic effects in various conditions, including viral infections and metabolic disorders. This article delves into the mechanisms of action, metabolic pathways, and additional biological activities of this compound, supported by relevant case studies and research findings.
This compound selectively antagonizes the AT1 receptor, which is crucial for the effects of angiotensin II, a key regulator of blood pressure and fluid balance. By blocking this receptor, this compound induces vasodilation, reduces aldosterone secretion, and ultimately lowers blood pressure. The drug exhibits over 8500 times greater affinity for the AT1 receptor compared to the AT2 receptor, which is not directly involved in cardiovascular homeostasis .
Key Actions:
- Vasodilation: Reduces vascular resistance.
- Aldosterone Secretion Inhibition: Lowers sodium retention and blood volume.
- Long Duration of Action: Effective with once-daily dosing due to its half-life of 11-15 hours .
Pharmacokinetics and Metabolism
This compound is primarily metabolized in the liver through glucuronidation and oxidation pathways, predominantly via the CYP2C9 enzyme . Approximately 80% of circulating plasma radioactivity post-administration is attributed to unchanged this compound, while its primary metabolite is an inactive glucuronide conjugate .
Pharmacokinetic Profile:
Parameter | Value |
---|---|
Bioavailability | ~60% |
Half-life | 11-15 hours |
Protein binding | ~90% (mainly albumin) |
Excretion | 20% renal; 80% fecal |
Antiviral Activity Against Hepatitis B
Recent studies have identified this compound as a potential inhibitor of hepatitis B virus (HBV) entry. In vitro experiments demonstrated that it effectively inhibited HBV infection in NTCP-overexpressing HepG2 cells with an IC50 of 3.3 μM without significant cytotoxicity up to 1000 μM. The inhibition occurs at a post-uptake step before covalently closed circular DNA (cccDNA) formation, suggesting a novel application for this established antihypertensive agent .
Metabolic Effects
This compound has shown beneficial effects on lipid metabolism and oxidative stress, indicating its potential role in metabolic syndrome management. A study involving high-risk hypertensive patients revealed that switching to this compound from other ARBs resulted in improved lipid profiles and reduced markers of inflammation and oxidative stress . This effect is attributed to its partial agonist activity on PPAR-γ (peroxisome proliferator-activated receptor-gamma), which plays a significant role in glucose and lipid metabolism regulation .
Case Studies
- Hypertension Management:
- Diabetic Nephropathy:
- Hepatitis B Infection:
Chemical Reactions Analysis
Metabolic Reactions
Irbesartan undergoes hepatic metabolism via two primary pathways :
Reaction Type | Enzymes Involved | Metabolites Produced | Pharmacological Activity |
---|---|---|---|
Glucuronidation | UGT1A3 | This compound glucuronide (M8) | Inactive |
Oxidation | CYP2C9 (major), CYP3A4 (minor) | Hydroxylated derivatives (M1-M7) | Negligible activity |
- Key oxidative pathway : CYP2C9-mediated hydroxylation forms M1 (major active metabolite), which undergoes further oxidation to M2 .
- <20% of administered dose is metabolized, with >80% excreted unchanged .
Acid/Base Hydrolysis
- Acidic conditions (pH <3): Spiro ring opening → tetracyclic amidine derivatives.
- Alkaline conditions (pH >9): Ester hydrolysis not observed due to lack of ester groups.
Oxidative Degradation
Oxidizing Agent | Products Identified | Conditions |
---|---|---|
H₂O₂ | N-oxide derivatives | 40°C, 24h |
HNO₂ | This compound oxime (C=N-OH adduct) | pH 1-3, room temperature |
Notably, no N-nitroso compounds form with nitrous acid .
Spectroscopic Data
- IR (KBr) : 1732 cm⁻¹ (C=O), 1616 cm⁻¹ (C=N) .
- ¹H NMR (DMSO-d₆) : δ 7.95–7.32 (aromatic protons), 4.80–4.60 (CH₂ bridge), 2.40–2.20 (butyl chain) .
Reactivity in Formulations
Q & A
Basic Research Questions
Q. What methodologies are used to identify Irbesartan’s pharmacological targets, and how are these validated experimentally?
this compound primarily targets the angiotensin II type 1 (AT1) receptor. Experimental validation involves:
- Competitive binding assays to measure displacement of radiolabeled angiotensin II in vitro .
- In vivo models (e.g., hypertensive rodents) to assess blood pressure reduction and receptor blockade efficacy.
- Knockout studies to confirm specificity by observing attenuated effects in AT1 receptor-deficient models.
Q. What experimental designs are standard for evaluating this compound’s antihypertensive efficacy in preclinical and clinical studies?
- Preclinical : Dose-response studies in spontaneously hypertensive rats (SHRs) with telemetric blood pressure monitoring .
- Clinical : Randomized controlled trials (RCTs) comparing this compound to placebo or active controls, using primary endpoints like systolic/diastolic blood pressure reduction and 24-hour ambulatory monitoring .
Q. How do researchers ensure reproducibility in this compound pharmacokinetic (PK) studies?
- Standardized protocols : Consistent dosing (e.g., 150–300 mg/day), plasma sampling intervals, and LC-MS/MS for quantifying this compound and metabolites .
- Cross-validation : Replicating results in diverse cohorts (e.g., varying CYP2C9 genotypes) to account for metabolic variability .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy in heart failure with preserved ejection fraction (HFpEF) be reconciled?
- Trial design critique : Compare inclusion criteria (e.g., excluded patients with EF <45%, while other studies may include broader ranges) .
- Subgroup analysis : Stratify by comorbidities (e.g., diabetes, renal dysfunction) to identify responsive populations .
- Endpoint selection : Evaluate if composite outcomes (e.g., cardiovascular death + hospitalization) obscure subgroup benefits .
Q. What statistical approaches address confounding variables in this compound nephroprotection studies for diabetic kidney disease (DKD)?
- Cox proportional hazards models : Adjust for baseline eGFR, albuminuria, and blood pressure in longitudinal studies .
- Machine learning : Identify hidden covariates (e.g., genetic polymorphisms) influencing renal outcomes in large datasets .
Q. How do CYP2C9 polymorphisms impact this compound dosing, and what modeling tools predict this variability?
- PBPK modeling : Simulate genotype-specific metabolism (e.g., CYP2C9*3 carriers require dose adjustments due to reduced clearance) .
- Clinical validation : Compare PK profiles in CYP2C9 *1/*1 vs. *1/*3 cohorts using nonlinear mixed-effects modeling (NONMEM) .
Q. What biomarkers are validated for assessing this compound’s vascular remodeling effects in hypertension models?
- Endothelial function : Flow-mediated dilation (FMD) and nitric oxide (NO) bioavailability in human trials .
- Vascular stiffness : Pulse-wave velocity (PWV) and collagen deposition in animal models .
Q. How should combination therapies (e.g., this compound + nitroprusside) be optimized for comorbid hypertension and heart failure?
- Factorial RCT designs : Test additive vs. synergistic effects on blood pressure and cardiac output .
- Pharmacodynamic modeling : Quantify interaction effects using response surface methodology (RSM) .
Q. What safety monitoring protocols are critical for this compound trials in elderly populations?
- Renal function : Serial monitoring of serum creatinine and potassium, especially in CKD patients .
- Hypotension risk : Ambulatory blood pressure monitoring during dose titration .
Q. How can meta-analyses resolve discrepancies in this compound’s efficacy across ethnic populations?
- Ethnic stratification : Pool data from Asian vs. Caucasian cohorts to assess genetic/environmental influences .
- Meta-regression : Control for covariates like dietary sodium intake or ACE/ARB combination use .
Q. Methodological Guidelines
Properties
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023169 | |
Record name | Irbesartan | |
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Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Irbesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |
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Solubility |
<1mg/mL, Practically insoluble in water, Slightly soluble in alcohol, methylene chloride, 8.84e-03 g/L | |
Record name | Irbesartan | |
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Record name | Irbesartan | |
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Mechanism of Action |
Irbesartan prevents angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor. Irbesartan's prevention of angiotensin II binding causes vascular smooth muscle relaxation and prevents the secretion of aldosterone, lowering blood pressure. Angiotensin II would otherwise bind to the AT1 receptor, inducing vasoconstriction and aldosterone secretion, raising blood pressure., Angiotensin II is a potent vasoconstrictor formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system (RAS) and also stimulates aldosterone synthesis and secretion by adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Irbesartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively binding to the AT1 angiotensin II receptor. There is also an AT2 receptor in many tissues, but it is not involved in cardiovascular homeostasis. Irbesartan is a specific competitive antagonist of AT1 receptors with a much greater affinity (more than 8500-fold) for the AT1 receptor than for the AT2 receptor and no agonist activity. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effects of irbesartan on blood pressure. Irbesartan does not inhibit ACE or renin or affect other hormone receptors or ion channels known to be involved in the cardiovascular regulation of blood pressure and sodium homeostasis. Because irbesartan does not inhibit ACE, it does not affect the response to bradykinin; whether this has clinical relevance is not known. | |
Record name | Irbesartan | |
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Color/Form |
Crystals from 96% ethanol | |
CAS No. |
138402-11-6 | |
Record name | Irbesartan | |
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Record name | Irbesartan | |
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Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl] | |
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Melting Point |
180-181 °C, 180 - 181 °C | |
Record name | Irbesartan | |
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Record name | Irbesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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